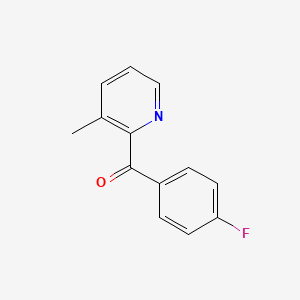

2-(4-Fluorobenzoyl)-3-methylpyridine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(4-fluorophenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c1-9-3-2-8-15-12(9)13(16)10-4-6-11(14)7-5-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUVRZPRUXFUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways Toward 2 4 Fluorobenzoyl 3 Methylpyridine and Its Analogues

Established Synthetic Routes and Precursors

The foundational approaches to synthesizing 2-(4-fluorobenzoyl)-3-methylpyridine and related compounds rely on a stepwise construction. This typically involves the initial synthesis or procurement of a suitable 3-methylpyridine (B133936) precursor, followed by a separate reaction to attach the 4-fluorobenzoyl group.

Synthesis of 3-Methylpyridine Derivatives for Subsequent Derivatization

3-Methylpyridine, also known as 3-picoline, is a crucial starting material and a fundamental building block in the synthesis of numerous biologically active compounds, including pharmaceuticals and agrochemicals. nih.govwikipedia.org Its industrial production is primarily achieved through a gas-phase reaction of acrolein with ammonia (B1221849) over a heterogeneous oxide-based catalyst. wikipedia.org Another significant industrial method is the Chichibabin pyridine (B92270) synthesis, which produces 3-methylpyridine as a co-product from the reaction of acetaldehyde, formaldehyde, and ammonia. wikipedia.org

Alternative laboratory and industrial syntheses for 3-methylpyridine and its derivatives have been developed to offer better control over the product distribution. One such route involves the reaction of acrolein, propionaldehyde, and ammonia. wikipedia.org A patented process describes the synthesis of 3-methylpyridine from formaldehyde, paracetaldehyde, ammonia, and acetic acid under high temperature and pressure, achieving a yield of at least 64% based on formaldehyde. google.com Furthermore, derivatization of the 3-methylpyridine ring is essential for creating precursors for more complex molecules. For instance, 3-amino-2-chloro-4-methylpyridine, a key intermediate for various pharmaceuticals, can be synthesized from malononitrile (B47326) and acetone (B3395972) through a multi-step process that involves cyclization, chlorination, hydrolysis, and a Hofmann amide degradation. googleapis.com

| Method | Reactants | Key Conditions | Primary Product(s) |

|---|---|---|---|

| Industrial Standard | Acrolein, Ammonia | Gas phase, oxide-based heterogeneous catalyst | 3-Methylpyridine, Pyridine |

| Chichibabin Synthesis | Acetaldehyde, Formaldehyde, Ammonia | High temperature | Pyridine, 3-Methylpyridine |

| Alternative Industrial Route | Acrolein, Propionaldehyde, Ammonia | Controlled conditions | 3-Methylpyridine |

| High-Pressure Process | Formaldehyde, Paracetaldehyde, Ammonia, Acetic Acid | 260-300°C, 30-130 bar | 3-Methylpyridine |

Introduction of the 4-Fluorobenzoyl Moiety in Pyridine Systems

The introduction of an acyl group, such as the 4-fluorobenzoyl moiety, onto a pyridine ring is a critical step in the synthesis of the target compound. Traditional methods like the Friedel-Crafts acylation are often challenging for pyridine due to the deactivation of the ring by the electronegative nitrogen atom, which can also coordinate with the Lewis acid catalyst. ecu.edu Consequently, alternative strategies involving transition-metal-catalyzed C-H activation have been developed.

One notable approach is the platinum-catalyzed acylation of 2-(aryloxy)pyridines with acyl chlorides, which proceeds via direct carbon-hydrogen bond activation without the need for additives. ecu.edu Another strategy involves the photoredox-catalyzed, site-selective C–H acylation of pyridinium (B92312) salts. acs.org This method utilizes N-methoxy- or N-aminopyridinium salts to generate acyl radicals from aldehydes, which then add to the pyridine ring. The selectivity for C2 or C4 acylation can be controlled by the choice of the N-substituent on the pyridinium salt. acs.org For direct arylation, which is a related transformation, palladium catalysts are often employed. Mechanistic studies have shown that direct arylation of pyridine N-oxides can occur through cooperative catalysis between two distinct palladium centers or via a concerted metalation-deprotonation (CMD) pathway where an acetate (B1210297) base plays a critical role. nih.govnih.govacs.org

| Method | Pyridine Substrate | Acylating Reagent | Catalyst/Conditions | Key Feature |

|---|---|---|---|---|

| Platinum-Catalyzed C-H Activation | 2-(Aryloxy)pyridines | Acyl chlorides | Platinum catalyst | Direct acylation without additives |

| Photoredox Catalysis | N-Methoxypyridinium salts | Aldehydes | Visible light, photoredox catalyst | Site-selective C2 acylation |

| Photoredox Catalysis | N-Aminopyridinium salts | Aldehydes | Visible light, photoredox catalyst | Site-selective C4 acylation |

Advanced Synthetic Approaches and Process Optimization

To overcome the limitations of traditional multi-step syntheses, researchers have focused on advanced methodologies that improve efficiency, reduce waste, and shorten reaction times. These include microwave-assisted protocols and one-pot reaction strategies.

Microwave-Assisted Synthesis Protocols for Related Compounds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter times compared to conventional heating. nih.govmdpi.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyridine derivatives. nih.govnih.gov For example, a rapid and efficient microwave-assisted synthesis of substituted pyridines was achieved through a one-pot, four-component reaction, yielding products in 82-94% in just 2-7 minutes. nih.gov In contrast, the same reaction under traditional reflux conditions required 6-9 hours and resulted in lower yields (71-88%). nih.gov

The benefits of microwave irradiation include rapid and uniform heating of the reaction mixture, which can enhance reaction rates and selectivity. mdpi.com This technique has been employed for the synthesis of benzoxazoles and benzimidazoles, demonstrating its broad applicability in heterocyclic chemistry. mdpi.commdpi.com The solvent-free, microwave-assisted synthesis of pyridine glycosides using silica (B1680970) gel as a solid support further highlights the environmentally friendly aspects of this technology. nih.gov

One-Pot Reaction Strategies for Complex Pyridine Derivatives

One-pot, multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules like polysubstituted pyridines from simple starting materials in a single synthetic operation. core.ac.uknanoscalereports.com These strategies are advantageous as they avoid the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. nanoscalereports.com

Several one-pot methodologies have been developed for pyridine synthesis. A modification of the Bohlmann-Rahtz reaction allows for a three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone without an additional acid catalyst to produce polysubstituted pyridines in good yields. core.ac.uk Another approach utilizes a base-catalyzed, three-component reaction of ynals, isocyanates, and amines/alcohols to provide highly decorated pyridine derivatives with high regioselectivity in a metal-free and environmentally benign manner. organic-chemistry.org Furthermore, nano copper ferrite (B1171679) has been used as a magnetically recoverable and reusable catalyst for the one-pot, three-component synthesis of polysubstituted pyridines from an aromatic aldehyde, malononitrile, and a substituted phenol. nanoscalereports.comnanoscalereports.com

Catalyst Development and Mechanistic Studies in Synthetic Reactions

The development of effective catalysts and a thorough understanding of reaction mechanisms are paramount for designing efficient and selective synthetic routes. In pyridine chemistry, both nucleophilic and transition-metal catalysts play crucial roles.

Pyridine and its derivatives, particularly 4-dimethylaminopyridine (B28879) (DMAP), are well-known nucleophilic catalysts in acylation reactions. researchgate.netchemtube3d.com The catalytic cycle involves the formation of a highly reactive acylpyridinium intermediate from the reaction of the catalyst with an acylating agent (e.g., an anhydride). researchgate.netresearchgate.net This intermediate is then more readily attacked by a nucleophile (like an alcohol) than the original acylating agent, thus accelerating the reaction. researchgate.net Theoretical and experimental studies have shown that the stability of the acylpyridinium cation can be a predictive tool for the catalytic activity of substituted pyridines. researchgate.net

Transition metals, especially palladium, are central to many modern methods for functionalizing pyridine rings. Detailed mechanistic studies on the direct arylation of pyridine N-oxides have revealed complex catalytic pathways. nih.govacs.org Evidence suggests that the C-H activation step can proceed through a concerted metalation-deprotonation (CMD) pathway, where an acetate ligand, derived from the Pd(OAc)₂ precatalyst, acts as an internal base. acs.org In other systems, a cooperative catalytic mechanism has been proposed, where one palladium center activates the C-H bond and a second metal center is involved in the subsequent functionalization step. nih.govnih.gov These mechanistic insights are crucial for optimizing reaction conditions and developing more efficient catalysts for the synthesis of complex pyridine derivatives.

Chemical Reactivity and Mechanistic Investigations of 2 4 Fluorobenzoyl 3 Methylpyridine

Electrophilic Aromatic Substitution Reactions on Aromatic Moieties

Electrophilic aromatic substitution (EAS) describes reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The feasibility and regioselectivity of such reactions on 2-(4-Fluorobenzoyl)-3-methylpyridine are dictated by the electronic properties of both the pyridine (B92270) and the fluorophenyl rings.

On the 3-Methylpyridine (B133936) Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it significantly less reactive towards electrophiles than benzene (B151609). quimicaorganica.orgyoutube.com Electrophilic attack, when it occurs, generally requires harsh conditions and favors the 3- and 5-positions (meta-positions relative to the nitrogen). quimicaorganica.orgquora.com In the case of this compound, the situation is more complex. The ring is influenced by:

The Nitrogen Atom: Strongly deactivating and meta-directing.

The 2-Benzoyl Group: A powerful electron-withdrawing group that further deactivates the ring, primarily at the ortho and para positions relative to its point of attachment.

The 3-Methyl Group: An electron-donating group that is activating and ortho- and para-directing.

The combined effect of these substituents makes electrophilic substitution on the pyridine ring highly challenging. The powerful deactivating effects of the nitrogen atom and the 2-benzoyl group likely render the ring inert to most EAS reactions, such as Friedel-Crafts alkylations and acylations, which are generally not feasible on pyridine rings. quimicaorganica.org Nitration and sulfonation, if they were to proceed, would be expected to occur at the 5-position, which is meta to the nitrogen and the benzoyl group, and para to the activating methyl group. However, such reactions would necessitate extremely forcing conditions. quora.comrsc.org

On the 4-Fluorophenyl Ring: The fluorophenyl ring is also subject to the competing electronic effects of its substituents:

The Benzoyl Group: A strong deactivating and meta-directing group.

Given that the fluorine and the rest of the molecule are para to each other, their directing effects are aimed at the same positions. The fluorine directs incoming electrophiles to the positions ortho to it (positions 3 and 5 on the fluorophenyl ring), while the benzoyl group directs to the meta positions (also positions 3 and 5). Therefore, any electrophilic substitution on this ring would be strongly directed to the positions ortho to the fluorine atom. However, the combined deactivating influence of both the fluorine and the carbonyl group makes this ring highly resistant to electrophilic attack.

Nucleophilic Substitution Processes Involving the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. wikipedia.org In this compound, the fluorine atom is susceptible to displacement by nucleophiles. This reactivity is significantly enhanced by the presence of the carbonyl group in the para position.

The mechanism proceeds via a two-step addition-elimination process. scribd.com A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized onto the electron-withdrawing carbonyl group, which stabilizes it and facilitates its formation. In the second step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring.

Fluorine is an excellent leaving group for SNAr reactions, often better than other halogens. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond. youtube.com

A wide range of nucleophiles can be employed in this transformation, leading to a variety of derivatives.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 2-(4-Hydroxybenzoyl)-3-methylpyridine |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-(4-Methoxybenzoyl)-3-methylpyridine |

| Amine | Ammonia (B1221849) (NH₃), Piperidine | 2-(4-Aminobenzoyl)-3-methylpyridine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(4-(Phenylthio)benzoyl)-3-methylpyridine |

| Azide | Sodium Azide (NaN₃) | 2-(4-Azidobenzoyl)-3-methylpyridine |

Reduction Reactions of the Carbonyl Group

The ketone functionality in this compound is readily susceptible to reduction by various reagents, leading to either a secondary alcohol or a methylene (B1212753) group.

Reduction to a Secondary Alcohol: The carbonyl group can be reduced to a secondary alcohol, (4-fluorophenyl)(3-methylpyridin-2-yl)methanol, using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that efficiently reduces ketones in the presence of less reactive functional groups. masterorganicchemistry.comumass.edu The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol. umass.edu More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they are less selective. umass.edu

Reduction to a Methylene Group (Deoxygenation): Complete reduction of the carbonyl group to a methylene (CH₂) group, yielding 2-(4-Fluorobenzyl)-3-methylpyridine, can be achieved under more forcing conditions. Two classical methods for this transformation are the Wolff-Kishner and Clemmensen reductions. masterorganicchemistry.com

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (NH₂NH₂), followed by elimination of nitrogen gas upon heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. wikipedia.orgbyjus.com These strongly basic conditions make it suitable for substrates that are sensitive to acid. masterorganicchemistry.com

Clemmensen Reduction: This reaction employs amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). masterorganicchemistry.com It is effective for aryl ketones but is performed under strongly acidic conditions, which may not be compatible with acid-sensitive functional groups.

Table 2: Summary of Carbonyl Reduction Reactions

| Reaction Type | Reagents | Product | Conditions |

|---|---|---|---|

| Alcohol Formation | Sodium Borohydride (NaBH₄) | (4-fluorophenyl)(3-methylpyridin-2-yl)methanol | Methanol/Ethanol, room temp. |

| Deoxygenation | Hydrazine (NH₂NH₂), KOH | 2-(4-Fluorobenzyl)-3-methylpyridine | High temp. (e.g., ethylene glycol) |

| Deoxygenation | Zinc Amalgam (Zn(Hg)), HCl | 2-(4-Fluorobenzyl)-3-methylpyridine | Acidic, heating |

Other Transformations and Derived Reaction Pathways

Beyond the primary reactions of the aromatic rings and the carbonyl group, other transformations can be envisaged at the methyl group and the pyridine nitrogen.

Reactions of the Methyl Group: The methyl group on the pyridine ring can undergo oxidation to a carboxylic acid. This transformation typically requires strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid. acs.orgbme.hu Such reactions can lead to the formation of 2-(4-fluorobenzoyl)pyridine-3-carboxylic acid. The conditions must be carefully controlled to avoid degradation of the pyridine ring. shu.ac.uk

Reactions of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic. It can react with electrophiles such as alkyl halides or acyl halides to form quaternary pyridinium (B92312) salts. acs.orgquimicaorganica.org For instance, reaction with methyl iodide would yield N-methyl-2-(4-fluorobenzoyl)-3-methylpyridinium iodide. This N-alkylation can alter the electronic properties and solubility of the molecule. nih.gov

The nitrogen can also be oxidized to an N-oxide using reagents like hydrogen peroxide or a peroxy acid (e.g., m-CPBA). The resulting this compound N-oxide exhibits different reactivity in electrophilic substitution, often facilitating substitution at the 4-position. rsc.org

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

This section would typically detail the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities (e.g., singlet, doublet, multiplet) for each unique proton, carbon, and fluorine atom in the molecule.

¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the methyl group protons and the aromatic protons on both the pyridine (B92270) and fluorobenzoyl rings.

¹³C NMR: Would identify all unique carbon atoms in the molecule, including the carbonyl carbon, the carbon bonded to fluorine, and the carbons of the pyridine and benzene (B151609) rings. The carbon-fluorine coupling constants would be a key feature.

¹⁹F NMR: Would show a signal corresponding to the fluorine atom on the benzoyl ring, with its chemical shift providing information about its electronic environment.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

This part of the article would analyze the vibrational modes of the molecule to identify its functional groups.

FT-IR Spectroscopy: Would present the characteristic absorption bands (in cm⁻¹) for key functional groups, such as the C=O (ketone) stretching vibration, C-F stretching, and various C-H and C=C/C=N stretching and bending modes of the aromatic rings.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

If a single crystal of the compound has been analyzed, this section would provide precise data on its three-dimensional structure. This would include:

Crystallographic Data: Unit cell dimensions (a, b, c, α, β, γ), space group, and Z value.

Molecular Geometry: Key bond lengths (e.g., C=O, C-F, bonds within the rings) and bond angles.

Conformational Analysis: The dihedral angle between the pyridine and the fluorobenzoyl rings would be a critical parameter, describing the molecular conformation in the solid state.

Mass Spectrometry in Molecular Structure Confirmation

This section would confirm the molecular weight and provide insights into the fragmentation pattern of the molecule.

Molecular Ion Peak: The mass-to-charge ratio (m/z) of the molecular ion (M⁺) would confirm the elemental composition and molecular weight of the compound.

Fragmentation Pattern: Analysis of major fragment ions would help to confirm the connectivity of the pyridine, methyl, and fluorobenzoyl moieties.

Without access to peer-reviewed publications or spectral database entries containing this specific information for 2-(4-Fluorobenzoyl)-3-methylpyridine, the generation of the requested detailed article is not feasible.

Computational and Theoretical Chemistry Studies of 2 4 Fluorobenzoyl 3 Methylpyridine

Intermolecular Interactions and Supramolecular ChemistryThere are no specific studies available that analyze the intermolecular interactions, such as hydrogen bonding or π-π stacking, or the supramolecular chemistry of 2-(4-Fluorobenzoyl)-3-methylpyridine in the solid state or in solution.

Hydrogen Bonding Networks (C-H...O, C-H...F)

In the crystalline structure of this compound, conventional strong hydrogen bonds (like O-H...O or N-H...O) are absent. However, the molecular architecture is stabilized by a network of weak C-H...O and C-H...F hydrogen bonds. The carbonyl oxygen and the fluorine atom serve as hydrogen bond acceptors, while various C-H groups on the pyridine (B92270) and fluorobenzoyl rings act as donors.

C-H...O Interactions: The carbonyl oxygen is a significant hydrogen bond acceptor. Aromatic C-H groups from the pyridine and fluorophenyl rings of neighboring molecules can form C-H...O bonds. Ab initio studies on similar systems have shown that these interactions, while weak, are crucial for determining crystal packing. researchgate.net The geometry of these bonds is a key factor, with the C-H vector typically pointing towards the oxygen lone pairs.

The interplay of these weak hydrogen bonds creates a complex three-dimensional network that holds the molecules together in the crystal lattice.

| Interaction Type | Donor Group | Acceptor Atom | Typical Energy (kcal/mol) |

| C-H...O | Aromatic C-H, Methyl C-H | Carbonyl Oxygen (O) | 1 - 4 |

| C-H...F | Aromatic C-H, Methyl C-H | Fluorine (F) | 0.5 - 2.5 |

Pi-Stacking and C-H...π Interactions

The presence of two aromatic rings—the 3-methylpyridine (B133936) ring and the 4-fluorobenzoyl ring—allows for significant π-system interactions, which are critical for the stabilization of the crystal structure.

Pi-Stacking Interactions: Aromatic rings can interact through π-π stacking, a non-covalent interaction involving the π-orbitals. researchgate.net In this compound, this can occur between the pyridine ring of one molecule and the fluorophenyl ring of another. Given that the pyridine ring is relatively electron-rich and the fluorophenyl ring is rendered electron-deficient by the fluorine and carbonyl substituents, favorable quadrupole-quadrupole interactions can arise. These interactions typically occur in a parallel-displaced or T-shaped geometry rather than a face-to-face sandwich arrangement to minimize electrostatic repulsion. researchgate.net DFT calculations on similar pyridine-containing systems have been used to analyze and quantify the energy of these stacking motifs. rsc.org

C-H...π Interactions: In addition to π-π stacking, C-H...π interactions play a role in the crystal packing. nih.gov In these interactions, a C-H bond (from the methyl group or an aromatic ring) acts as a weak acid, pointing towards the electron-rich π-face of an adjacent aromatic ring (either pyridine or fluorophenyl). These interactions are a combination of electrostatic and dispersion forces and are important in orienting molecules within the crystal.

| Interaction Type | Interacting Groups | Typical Centroid-to-Centroid Distance (Å) |

| π-π Stacking | Pyridine Ring ↔ Fluorophenyl Ring | 3.4 - 4.4 |

| C-H...π | Methyl/Aromatic C-H ↔ Pyridine/Fluorophenyl Ring | 2.5 - 3.8 (H to π-centroid) |

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. matec-conferences.orgscirp.org The Hirshfeld surface is mapped around a molecule, and the color coding indicates the nature and strength of intermolecular contacts. Two-dimensional (2D) fingerprint plots are derived from this surface, providing a quantitative summary of each type of interaction. crystalexplorer.net

For this compound, the Hirshfeld surface analysis would reveal the relative contributions of different intermolecular contacts. The most significant contributions are expected to come from H...H, C...H/H...C, O...H/H...O, and F...H/H...F contacts.

H...H Contacts: Typically, these are the most abundant contacts, arising from the numerous hydrogen atoms on the molecular periphery. They represent van der Waals forces and usually account for a large percentage of the total surface area. nih.gov

C...H/H...C Contacts: These contacts are characteristic of the C-H...π interactions discussed previously. They appear as distinct "wings" on the 2D fingerprint plot. crystalexplorer.net

O...H/H...O Contacts: These correspond to the C-H...O hydrogen bonds. On the fingerprint plot, they are represented by sharp, well-defined spikes, indicating a more specific and directional interaction. researchgate.net

F...H/H...F Contacts: These contacts represent the C-H...F hydrogen bonds. Like the O...H contacts, they appear as spikes on the fingerprint plot, confirming their role in the crystal packing.

A hypothetical breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface for this molecule, based on analyses of similar fluorinated aromatic compounds, is presented below. nih.govhhu.de

| Contact Type | Contribution to Hirshfeld Surface (%) | Appearance on Fingerprint Plot |

| H···H | ~40-50% | Large, diffuse region in the center |

| C···H / H···C | ~15-25% | Distinct "wings" on either side of the diagonal |

| O···H / H···O | ~10-15% | Sharp, distinct spikes |

| F···H / H···F | ~8-12% | Well-defined spikes, often shorter than O···H |

| C···C | ~3-5% | Represents π-π stacking interactions |

| Other (N···H, F···C etc.) | < 5% | Minor contributions |

This detailed computational analysis demonstrates that the solid-state structure of this compound is stabilized by a sophisticated network of weak but significant C-H...O, C-H...F, π-π, and C-H...π interactions.

Role in Organic Synthesis and Materials Science Research

Building Block for Complex Heterocyclic Systems

2-(4-Fluorobenzoyl)-3-methylpyridine serves as a valuable precursor in the synthesis of fused heterocyclic systems. The presence of the ketone carbonyl group and the activated pyridine (B92270) ring allows for a variety of chemical transformations, enabling the construction of polycyclic structures. Research has demonstrated that derivatives of 2-aroylpyridines can undergo cyclization reactions to form fused pyridine derivatives, which are core structures in many biologically active compounds and functional materials. nih.govnih.govresearchgate.net

The reactivity of the carbonyl group allows for condensation reactions, while the pyridine ring can participate in various coupling and annulation strategies. For instance, the methyl group at the 3-position can be functionalized to facilitate intramolecular cyclizations, leading to the formation of novel heterocyclic frameworks. The fluorine substituent on the benzoyl ring can also influence the electronic properties and reactivity of the molecule, offering a handle for further modifications through nucleophilic aromatic substitution. nih.gov

Intermediate in the Synthesis of Novel Organic Scaffolds

Beyond its direct use as a building block, this compound functions as a key intermediate in multi-step synthetic pathways aimed at creating novel organic scaffolds. These scaffolds often form the backbone of molecules with potential applications in medicinal chemistry and materials science. The synthesis of complex bioactive molecules frequently involves the stepwise construction of a core structure, and intermediates like this compound provide a robust starting point. researchgate.net

The journey from this intermediate to a complex scaffold can involve a series of reactions such as reductions, additions to the carbonyl group, and modifications of the pyridine ring. These transformations allow for the introduction of diverse functional groups and the creation of stereocenters, leading to a wide array of structurally complex and diverse molecules.

Applications in the Development of Advanced Materials

The unique combination of a fluorinated aromatic ketone and a pyridine moiety in this compound makes it an attractive candidate for the development of advanced materials with specific functionalities.

Polymers and Coatings Research

In the field of polymer science, fluorinated monomers are known to impart desirable properties such as thermal stability, chemical resistance, and low surface energy to the resulting polymers. mdpi.com While direct polymerization of this compound is not commonly reported, its derivatives can be envisioned as monomers or additives in the synthesis of high-performance polymers and coatings. The pyridine unit can enhance adhesion and solubility, while the fluorinated benzoyl group can contribute to the material's durability and surface properties. The incorporation of such fluorinated pyridine derivatives into polymer backbones is an area of active research for creating materials with enhanced performance characteristics. researchgate.netresearchgate.nettitech.ac.jp

Structure Activity Relationship Sar and Derivative Studies for Academic Insights

Investigation of Structural Analogues with Modified Fluorobenzoyl Groups

The fluorobenzoyl group is a critical component of the 2-(4-Fluorobenzoyl)-3-methylpyridine scaffold. Modifications to this moiety have been a key area of investigation to understand its role in molecular interactions. Studies have explored the replacement and substitution of the 4-fluoro substituent to determine the impact on biological activity.

For instance, in related compound series, the substitution pattern on the benzoyl ring has been shown to be crucial for activity. Analogues where the 4-fluoro substituent is replaced with other halogens (such as chlorine or bromine) or with electron-donating groups (like methyl or methoxy) have been synthesized to probe the electronic requirements at this position. nih.gov In many scaffolds, a halogen at the 4-position of the benzoyl ring is found to be optimal for potency. For example, in a series of benzenesulfonamide (B165840) analogues, substitutions on a terminal benzene (B151609) ring (analogous to the fluorobenzoyl ring here) showed that electron-withdrawing groups like fluorine, chlorine, and bromine led to stronger activity compared to electron-donating methyl groups. nih.gov

Furthermore, the position of the substituent is equally important. Moving the fluorine atom from the para (4-position) to the ortho or meta positions can drastically alter the binding affinity and efficacy, likely due to changes in the molecule's electronic distribution and its ability to form key interactions, such as hydrogen bonds or halogen bonds, with its biological target. nih.govnih.gov The synthesis of derivatives with shorter benzoyl tethers or the reduction of the benzoyl ketone to a secondary alcohol has also been explored, revealing that the alcohol functionality can sometimes lead to improved efficacy compared to the ketone. mdpi.com

| Modification on Benzoyl Ring | General Effect on Activity | Rationale | Reference |

|---|---|---|---|

| Replacement of 4-Fluoro with other halogens (Cl, Br) | Often maintains or slightly alters activity. | Electron-withdrawing nature is preserved; size variation can affect binding pocket fit. | nih.gov |

| Replacement of 4-Fluoro with electron-donating groups (e.g., -CH3) | Typically diminishes activity. | Suggests an electron-deficient ring is preferred for interaction. | nih.gov |

| Positional Isomers (e.g., 2-Fluoro or 3-Fluoro) | Significantly alters or reduces activity. | Highlights the specific spatial and electronic requirements of the binding site at the 4-position. | nih.gov |

| Reduction of Benzoyl Ketone to Alcohol | Can improve efficacy. | Introduces a hydrogen bond donor/acceptor, altering interaction profile. | mdpi.com |

Exploration of Pyridine (B92270) Ring Substituent Effects

The 3-methyl group in this compound plays an important steric and electronic role. The methyl group is electron-donating, which increases the electron density of the pyridine ring. However, its steric bulk at the C-3 position can influence the orientation of the adjacent 2-benzoyl group and may hinder certain reactions at the neighboring C-2 and C-4 positions. researchgate.net Studies on related 3-substituted pyridines have shown that bulky substituents near the reaction center can induce regioselectivity in substitution reactions. researchgate.net

The effect of substituents on the pyridine ring has been extensively studied in various chemical systems.

Electronic Effects : Electron-donating groups (EDG) can increase the electron density around a coordinated metal center in pincer-type molecules, while electron-withdrawing groups (EWG) have the opposite effect. nih.gov In general, incorporating EWGs in substituted pyridines can enhance antibacterial potential. nih.gov

Positional Effects : The position of the substituent is critical. For example, in bis(2,2′-bipyridine) complexes of ruthenium(II) with acetylpyridine derivatives, changing the location of the acetyl group from the 2-, 3-, or 4-position strongly affects the chemical and photochemical properties of the complex. researchgate.net

Steric Effects : The size and position of substituents can dictate the regioselectivity of reactions. For instance, in the reaction of 3-substituted 2,6-dichloropyridines, bulky 3-substituents were found to direct nucleophilic substitution towards the 6-position. researchgate.net

| Substituent Type/Position | Observed Effect | Example Context | Reference |

|---|---|---|---|

| Electron-Donating Group (e.g., -CH3) | Increases electron density of the ring. | General pyridine chemistry. | |

| Electron-Withdrawing Group (e.g., -CN, -CF3) | Enhances certain biological activities (e.g., antibacterial). | General SAR on pyridine scaffolds. | nih.gov |

| Bulky Group at C-3 | Directs regioselectivity of substitution at C-2/C-6. | Nucleophilic substitution on 2,6-dichloropyridines. | researchgate.net |

| Varied Substituents at C-4 | Modulates electronic properties of coordinated metal centers. | NNN pincer-type ligands. | nih.gov |

Conformational Analysis of Related Derivatives in Solution and Solid State

The three-dimensional conformation of a molecule is paramount to its biological activity, as it dictates how the molecule fits into a receptor or active site. The conformational features of this compound and its derivatives can be analyzed in the solid state using techniques like X-ray crystallography and in solution using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

In the solid state, X-ray diffraction provides a precise picture of the molecular structure, including bond lengths, bond angles, and the relative orientation of the pyridine and fluorobenzoyl rings. nih.govnih.gov For flexible molecules, the conformation observed in a crystal structure may represent one of several low-energy conformations accessible in solution. researchgate.net Studies on related bi-aryl systems often show a twisted conformation between the two rings to minimize steric hindrance. The presence of the 3-methyl group likely influences the dihedral angle between the pyridine ring and the carbonyl group. Crystal structure analysis of related compounds often highlights the importance of intermolecular interactions, such as C—H⋯O and C—H⋯π interactions, in stabilizing the crystal packing. nih.gov

In solution, molecules are more dynamic, and their preferred conformation can be influenced by the solvent. NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the through-space proximity of protons, helping to elucidate the predominant conformation in solution. nih.gov For conformationally flexible molecules, a strong correlation is sometimes observed between the preferred conformation in solution and the one adopted in the solid state, especially when intramolecular forces like hydrogen bonds stabilize a particular arrangement. researchgate.netnih.gov However, for other molecules, the solid-state structure may differ significantly from the ensemble of conformations present in solution. nih.gov

Influence of the Fluorine Atom on Reactivity and Electronic Profile

The fluorine atom is a unique substituent in medicinal chemistry due to its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond. nih.govmdpi.com Its incorporation into the benzoyl ring of this compound has profound effects on the molecule's reactivity and electronic properties.

Electronic Effects: Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric (+M) effect. This net electron-withdrawing character deactivates the benzoyl ring towards electrophilic substitution but can activate it towards nucleophilic aromatic substitution, depending on the reaction conditions. The high electronegativity of fluorine can also alter the pKa of nearby functional groups, making acidic protons more acidic and basic groups less basic. mdpi.commdpi.com This modulation of pKa can significantly affect a molecule's solubility, lipophilicity, and pharmacokinetic properties. mdpi.com

Reactivity and Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a drug molecule. mdpi.com Replacing a C-H bond with a C-F bond can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the molecule's half-life. mdpi.comnih.gov The fluorine atom's presence can also influence the regioselectivity of reactions on the aromatic ring. For instance, the fluorine atom in 2-fluoro-3-methylpyridine (B30981) deactivates the pyridine ring towards electrophilic attack but directs incoming electrophiles to the C-5 position.

Binding Interactions: While fluorine is a poor hydrogen bond acceptor compared to oxygen or nitrogen, it can participate in favorable electrostatic and dipole-dipole interactions within a binding pocket. nih.gov The replacement of a hydrogen or a hydroxyl group with fluorine can alter binding affinity. For example, substituting a hydroxyl group (which can both donate and accept hydrogen bonds) with a fluorine atom (which can only accept) can have a significant, sometimes detrimental, effect on binding affinity, highlighting the importance of specific hydrogen bonding interactions. nih.gov The incorporation of fluorine can also improve membrane permeability and increase affinity to target molecules. nih.gov

| Property | Influence of Fluorine Atom | Consequence | Reference |

|---|---|---|---|

| Electronic Profile | Strong electron-withdrawing inductive effect (-I). | Alters ring reactivity and pKa of nearby groups. | mdpi.com |

| Metabolic Stability | C-F bond is very strong; can block sites of oxidation. | Increased metabolic stability and longer half-life. | mdpi.comnih.gov |

| Binding Affinity | Can increase affinity through favorable interactions and improved membrane permeability. | Modulation of biological potency. | mdpi.comnih.gov |

| Reactivity | Deactivates ring to electrophilic attack; can influence regioselectivity. | Alters synthetic pathways and reaction outcomes. |

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Reactions for Asymmetric Synthesis

The ketone moiety in 2-(4-Fluorobenzoyl)-3-methylpyridine presents a key target for asymmetric synthesis, leading to the formation of a chiral alcohol, (4-fluorophenyl)(3-methylpyridin-2-yl)methanol. This chiral product could serve as a valuable building block for pharmaceuticals and agrochemicals. Future research is expected to focus on developing highly efficient and enantioselective catalytic reactions to access specific stereoisomers of this alcohol.

Current strategies for the asymmetric reduction of pyridyl ketones often employ transition metal catalysts with chiral ligands. acs.orgnih.gov Research in this area would involve the screening of various catalyst systems. For instance, ruthenium- and iridium-based catalysts, paired with a library of tunable chiral pyridine (B92270)–aminophosphine or diphosphine ligands, could be investigated to achieve high yields and enantioselectivities. rsc.org The development of chiral pyridine ligands, in particular, has attracted significant interest for their application in a wide array of asymmetric reactions. acs.org

Another promising avenue is the use of chemoenzymatic methods. nih.gov Alcohol dehydrogenases, for example, have been successfully used for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess. nih.gov The development of a biocatalytic route for the reduction of this compound would offer a green and highly selective alternative to traditional chemical methods.

Future investigations will likely involve a systematic screening of catalysts and reaction conditions to optimize for enantiomeric excess (ee), yield, and substrate scope.

Table 1: Hypothetical Catalyst Screening for Asymmetric Reduction

| Entry | Catalyst System | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | RuCl₂(PPh₃)₃ | (R)-BINAP | Toluene | 25 | 85 | 92 (S) |

| 2 | [Ir(COD)Cl]₂ | (S,S)-f-BINAPHANE | CH₂Cl₂ | 0 | 91 | 95 (R) |

| 3 | CuBr·SMe₂ | (R,Sp)-L1 | DCM | -78 | 78 | 88 (R) |

| 4 | ADH-LK | NADP⁺/GDH | Phosphate Buffer | 30 | 98 | >99 (S) |

This table is illustrative and represents potential outcomes of a catalyst screening study. L1 refers to a chiral diphosphine ferrocenyl ligand. ADH-LK refers to alcohol dehydrogenase from Lactobacillus kefir.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives is a prime candidate for integration into continuous flow chemistry and automated synthesis platforms. numberanalytics.comacs.org Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scaling-up. nih.govnih.gov

Given that many reactions involving pyridine derivatives can be hazardous or require precise control, flow reactors provide a safer environment by minimizing the volume of reactive intermediates at any given time. researchgate.net A multi-step flow synthesis could be designed to produce the target compound from simple precursors without the need for isolating intermediates, a process known as telescoping. uc.pt This approach significantly reduces production time and waste. acs.org

Furthermore, the rise of automated synthesis platforms, which use pre-packaged reagents and robotic systems, could revolutionize the rapid synthesis of analog libraries based on the this compound scaffold. researchgate.netsigmaaldrich.comresearchgate.net By programming a synthesis route, researchers could automatically generate a variety of derivatives with different substituents, accelerating the drug discovery and material science research cycles. synplechem.com

Table 2: Comparison of Batch vs. Prospective Flow Synthesis

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Safety | Higher risk with exotherms/hazardous reagents | Enhanced safety, small reaction volumes |

| Scalability | Challenging, requires process redesign | Straightforward (scaling-out or longer run time) |

| Process Control | Limited (temperature/mixing gradients) | Precise control of temperature, pressure, time |

| Reproducibility | Variable batch-to-batch | High consistency |

| Automation | Difficult to fully automate | Easily integrated with automated platforms |

Exploration of New Material Applications with Tunable Properties

The electronic properties of the pyridine ring, combined with the influence of the electron-withdrawing fluorobenzoyl group, make this compound an interesting candidate for materials science. mdpi.comnih.gov Pyridine-based compounds are known to exhibit tunable photophysical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. rsc.orgresearchgate.net

The presence of the fluorine atom can enhance properties like thermal stability and electron affinity, which are desirable for electron-transporting materials in OLEDs. rsc.org Future research could focus on synthesizing a series of derivatives where the substitution pattern on either the pyridine or the benzoyl ring is systematically varied. This would allow for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling its optical and electronic characteristics. nih.gov

Investigations into the compound's fluorescence and phosphorescence properties are warranted. nih.govrsc.org Depending on its emission characteristics and sensitivity to the chemical environment, it could be developed as a fluorescent probe for detecting specific ions or molecules. The interaction of the pyridine nitrogen with metal ions also opens the door to creating novel coordination complexes with interesting magnetic or catalytic properties.

Table 3: Potential Material Applications and Key Molecular Features

| Potential Application | Key Molecular Feature | Property to Investigate |

|---|---|---|

| OLEDs | Pyridine ring (electron-deficient), Fluorine (electron-withdrawing) | Electron mobility, LUMO level, thermal stability |

| Fluorescent Sensors | Conjugated π-system, Heteroatoms | Solvatochromism, quantum yield, binding selectivity |

| Photocatalysts | Aromatic ketone moiety | Triplet state energy, redox potentials |

| Coordination Polymers | Pyridine nitrogen as a ligand | Metal-binding affinity, structural geometry |

Theoretical Predictions for Undiscovered Reactivity and Interactions

Computational chemistry and theoretical modeling are powerful tools for predicting the behavior of molecules and guiding experimental work. For this compound, Density Functional Theory (DFT) calculations can provide deep insights into its electronic structure, reactivity, and potential reaction mechanisms. nih.govmdpi.comacs.org

Theoretical studies can be used to:

Predict Reactivity: Mapping the molecular electrostatic potential can identify the most likely sites for nucleophilic and electrophilic attack, helping to predict the regioselectivity of further functionalization reactions. nih.gov The aryne distortion model, for instance, could predict regioselectivity in reactions involving pyridyne intermediates. nih.gov

Elucidate Reaction Mechanisms: DFT calculations can be employed to model the transition states of potential reactions, such as the asymmetric reduction of the ketone. This can help explain the origin of enantioselectivity observed with different catalysts and guide the design of more effective ones. acs.org

Simulate Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra), which aids in the characterization of the compound and its derivatives.

Design New Materials: By calculating the HOMO/LUMO energy levels and band gaps, researchers can computationally screen derivatives for their potential in electronic applications before undertaking their synthesis. nih.gov

These predictive capabilities can significantly accelerate the research and development process by prioritizing the most promising experimental pathways, thus saving time and resources.

Table 4: Examples of Theoretical Predictions and Their Experimental Relevance

| Theoretical Calculation | Predicted Property | Relevance to Experimental Research |

|---|---|---|

| Frontier Molecular Orbital (FMO) Analysis | HOMO/LUMO energy gap | Predicts electronic transitions, reactivity, and suitability for optoelectronics. |

| Molecular Electrostatic Potential (MEP) Map | Electron-rich and -poor regions | Guides the design of regioselective reactions (e.g., electrophilic substitution). |

| Transition State (TS) Modeling | Activation energies for reaction pathways | Elucidates reaction mechanisms and predicts the feasibility of a proposed synthesis. |

| Natural Bond Orbital (NBO) Analysis | Charge distribution and donor-acceptor interactions | Understands intramolecular charge transfer, which is crucial for photophysical properties. |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the structure of 2-(4-Fluorobenzoyl)-3-methylpyridine, and how should data interpretation be approached?

- Methodological Answer :

- X-ray crystallography is critical for unambiguous structural confirmation. For example, studies on fluorobenzoyl-containing analogs (e.g., europium complexes) used X-ray diffraction to resolve bond angles and torsional strain .

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for identifying substituent positions. In structurally related pyridine derivatives, coupling constants and chemical shifts (e.g., ¹⁹F NMR δ ≈ -110 ppm for fluorobenzoyl groups) provide insights into electronic environments .

- Mass spectrometry (HRMS or LC-MS) validates molecular weight and fragmentation patterns.

Q. What synthetic pathways are commonly employed to introduce the 4-fluorobenzoyl moiety into pyridine derivatives?

- Methodological Answer :

- Friedel-Crafts acylation : Acylation of 3-methylpyridine using 4-fluorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Reaction optimization requires monitoring by TLC or HPLC to avoid over-acylation .

- Cross-coupling reactions : Suzuki-Miyaura coupling of halogenated pyridines with 4-fluorobenzoyl boronic esters. Catalyst systems like Pd(PPh₃)₄ in THF at 80°C yield moderate-to-high efficiency .

Q. What safety precautions are critical when handling this compound during synthesis?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats) to minimize inhalation/contact risks. The compound’s fluorinated aromatic group may release toxic HF under high-temperature degradation .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Follow OSHA HCS guidelines for labeling and storage (e.g., dark, dry conditions at 2–8°C) .

Advanced Research Questions

Q. How can conflicting data on the regioselectivity of fluorobenzoyl substitution in pyridine derivatives be resolved?

- Methodological Answer :

- Computational modeling (DFT or MD simulations) predicts electronic and steric effects influencing substitution sites. For example, meta-substitution in 3-methylpyridine is favored due to lower activation energy barriers compared to para positions .

- Isotopic labeling : Use ¹⁸O-labeled reagents to trace reaction intermediates in acylation pathways, as demonstrated in studies of similar N-heterocycles .

Q. What mechanistic insights explain the catalytic vs. non-catalytic formation of methylpyridine intermediates in fluorobenzoyl derivatives?

- Methodological Answer :

- Under ambient conditions, non-catalytic imine formation dominates via hemiaminal intermediates, as shown in gas-phase studies of 3-methylpyridine synthesis .

- At elevated temperatures (>110°C), Lewis acid catalysts (e.g., ZnCl₂) accelerate intramolecular cyclization, altering product ratios. Kinetic studies (e.g., GC-MS time-course analysis) are required to validate competing pathways .

Q. How does the fluorobenzoyl group influence the fluorescence properties of coordination complexes involving this compound?

- Methodological Answer :

- The electron-withdrawing fluorine enhances ligand-to-metal charge transfer (LMCT) in europium complexes, as observed in fluorescence spectra (λem ≈ 615 nm for Eu³⁺). Quenching studies with competing ions (e.g., Fe³⁺) quantify sensitivity .

- Solvatochromism : Solvent polarity (e.g., DMSO vs. ethanol) shifts emission maxima due to changes in dipole-dipole interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.